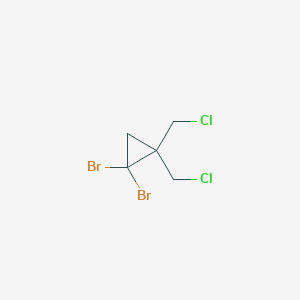

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

Vue d'ensemble

Description

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane is a halogenated cyclopropane derivative .

Synthesis Analysis

It has been reported to be synthesized from 3-chloro-2-(chloromethyl)-1-propene . It is formed as an intermediate during the synthesis of [1.1.1]propellane by Szeimies method .Molecular Structure Analysis

The molecular formula of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane is Br2C3H2(CH2Cl)2 . The molecular weight is 296.82 .Chemical Reactions Analysis

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane is used as a starting material in the synthesis of [1.1.1]-propellane .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 48-50 °C (lit.) .Applications De Recherche Scientifique

Synthesis of [1.1.1]Propellane

This compound serves as a key intermediate in the synthesis of [1.1.1]propellane, a strained bicyclic molecule . The unique structure of [1.1.1]propellane has made it a subject of interest in the study of molecular strain and bonding angles.

Organic Photovoltaic Materials

Due to its halogenated nature, this compound is explored for use in the development of organic photovoltaic materials . Its potential in energy capture and conversion processes is a promising area of research in renewable energy technologies.

Fluorescent Materials

Researchers are investigating the use of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane in the creation of fluorescent materials . These materials have applications in bioimaging and sensors, where they can be used to detect and visualize biological processes.

Pharmaceutical Synthesis

In pharmaceutical research, this compound’s reactivity is harnessed to synthesize complex molecules that could serve as potential drug candidates . Its role in constructing cyclopropane rings, which are present in many bioactive compounds, is particularly valuable.

Materials Science

The compound’s properties are utilized in materials science, particularly in the synthesis of new polymers and coatings that require halogenated cyclopropane units . These materials could have enhanced mechanical and chemical resistance properties.

Biotechnology

In biotechnological applications, 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane may be used to modify biological molecules or to create probes for studying cellular processes . Its ability to react with various biomolecules can help in understanding and manipulating biological systems.

Environmental Science

Although not directly used in environmental science, the study of its degradation and interaction with environmental factors is crucial. Understanding its stability and breakdown can help assess its environmental impact and guide safe laboratory practices .

Energy Production

While not a direct application, the compound’s role in synthesizing structures like [1.1.1]propellane can indirectly contribute to energy production research. Compounds like [1.1.1]propellane can be studied for their potential in energy storage or as novel fuels due to their high strain energy .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane is primarily used as a starting material in the synthesis of [1.1.1]-propellane . It is a halogenated cyclopropane derivative .

Mode of Action

The compound is synthesized from 3-chloro-2-(chloromethyl)-1-propene . It is formed as an intermediate during the synthesis of [1.1.1]propellane .

Biochemical Pathways

It is known to be used in the synthesis of [111]-propellane , which may have various downstream effects depending on the context of its use.

Result of Action

As a reagent, its primary role is in the synthesis of other compounds, such as [1.1.1]-propellane .

Action Environment

The action of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere and at room temperature . Direct contact with the compound should be avoided as it may cause skin and eye irritation . It should be handled with appropriate protective measures, such as wearing chemical protective gloves and goggles, and ensuring good ventilation during operation .

Propriétés

IUPAC Name |

1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2Cl2/c6-5(7)1-4(5,2-8)3-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRVZCIUKQNOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336506 | |

| Record name | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |

CAS RN |

98577-44-7 | |

| Record name | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

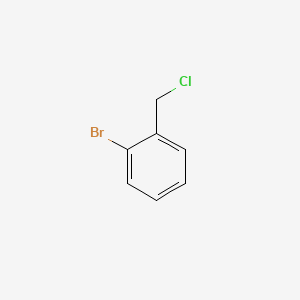

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in chemical synthesis?

A1: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane serves as a crucial starting material for synthesizing [1.1.1]propellane [, , ]. This highly strained and reactive molecule has garnered significant interest in organic chemistry due to its unique structure and potential applications.

Q2: What are the different synthetic routes for preparing [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane?

A2: Two primary methods utilize 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a precursor for [1.1.1]propellane synthesis:

- Reaction with Methyllithium: Reacting 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium in diethyl ether yields a solution of [1.1.1]propellane with a yield of approximately 70% [].

- Reaction with Lithium Powder: A solvent-free approach involves reacting 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with lithium powder in a triglyme/n-decane mixture at 73°C, also producing [1.1.1]propellane [].

Q3: Are there alternative synthetic pathways for [1.1.1]propellane that do not involve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane?

A3: Yes, research indicates that [1.1.1]propellane can also be synthesized in a solvent-free manner using 1,3-diiodobicyclo[1.1.1]pentane as the starting material. Reacting this compound with sodium cyanide in dimethyl sulfoxide (DMSO) results in high-purity [1.1.1]propellane with an overall yield exceeding 50% relative to the initial 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane precursor [].

Q4: What are the advantages of using 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a starting material for [1.1.1]propellane synthesis?

A4: While the provided research doesn't explicitly compare the efficiency of different synthetic routes, the utilization of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane offers several potential benefits:

- Established Precursor: This compound has been successfully employed in multiple synthetic strategies, demonstrating its viability as a starting material [, ].

- Versatile Reaction Conditions: The reactions can be conducted in the presence of solvents like diethyl ether or through solvent-free methods, providing flexibility in experimental design [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)